molecular formula C26H24FN3O B2839123 1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-90-5

1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2839123
CAS No.: 847394-90-5
M. Wt: 413.496
InChI Key: DVCVVTFRUKONIX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl moiety at position 2. The benzimidazole ring is critical for biological interactions, while the 4-fluorobenzyl group enhances lipophilicity and metabolic stability . Synthesis typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions, as seen in structurally related compounds (e.g., refluxing with o-phenylenediamine and acids, followed by recrystallization) . Characterization via $ ^1H $-NMR confirms the benzimidazole NH proton as a singlet near 10.8–10.9 ppm, while $ ^{13}C $-NMR shows a carbonyl signal at ~170 ppm for the pyrrolidin-2-one ring .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-7-12-22(13-18(17)2)29-16-20(14-25(29)31)26-28-23-5-3-4-6-24(23)30(26)15-19-8-10-21(27)11-9-19/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCVVTFRUKONIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22FN5
  • Molecular Weight : 421.49 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine core linked to a benzoimidazole moiety and a dimethylphenyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cellular signaling pathways. The benzoimidazole and pyrrolidine components are known to exhibit affinity for various receptors and enzymes, potentially influencing processes such as:

  • Cell Proliferation : The compound may inhibit or promote cell growth depending on the target pathways activated.
  • Apoptosis : It could induce programmed cell death in cancer cells by modulating apoptotic pathways.
  • Kinase Inhibition : The structure suggests potential inhibition of kinases involved in cancer progression.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit potent anticancer activity. For instance:

  • In Vitro Studies : Research has shown that analogs of this compound can inhibit the growth of various cancer cell lines, including colon cancer cells, with IC50 values in the low nanomolar range (e.g., IC50 = 4.8 nM) .
CompoundCell LineIC50 (nM)Reference
Analog 1DLD-14.8
Analog 2HCT11612

Pharmacokinetics

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

  • Stability : The compound exhibits good metabolic stability with a half-life exceeding 240 minutes in microsomal assays.
  • Bioavailability : The lipophilicity (ClogD values) indicates favorable properties for oral bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this structure:

  • Colon Cancer Treatment : A study demonstrated that a similar benzoimidazole-based compound effectively reduced tumor size in xenograft models of colon cancer .
  • Tyrosinase Inhibition : Another study focused on the design of tyrosinase inhibitors for skin conditions showed that modifications on the benzoimidazole moiety enhanced inhibitory activity against tyrosinase, indicating potential applications beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

  • 1-(4-Fluorophenyl)-4-(1-(2-Morpholinoethyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-One (): Replacing the 3,4-dimethylphenyl group with a 4-fluorophenyl and introducing a morpholinoethyl chain on the benzimidazole alters pharmacokinetics. The morpholine group improves solubility but reduces CNS penetration compared to the lipophilic 4-fluorobenzyl group in the target compound.
  • $ ^1H $-NMR data for this compound shows aromatic protons at 7.80–6.43 ppm, similar to the target compound .

Variations in the Benzimidazole Substituent

  • 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-One ():
    Replacing the 4-fluorobenzyl group with a naphthalene-thiazole moiety increases molecular weight (e.g., 532.61 g/mol for derivative 5a) and broadens antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

  • 1-(4-Fluorophenyl)Methyl-4-{1-[2-(4-Methylphenoxy)Ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-One (): The phenoxyethyl chain introduces hydrogen-bonding capacity, improving antifungal activity (e.g., against Candida albicans at 32 µg/mL) but lowering yield (50–60%) compared to the target compound’s simpler synthesis .

Pharmacological and Spectral Comparisons

Table 1: Key Data for Selected Analogues

Compound Name Substituents Yield (%) Biological Activity (MIC, µg/mL) $ ^1H $-NMR (NH, ppm)
Target Compound 3,4-Dimethylphenyl, 4-fluorobenzyl N/A Not reported ~10.8 (predicted)
5a () Naphthalene-thiazole 60 Antibacterial (8–16) 10.89
1-(4-Fluorophenyl)-4-(2-Morpholinoethyl) Derivative () 4-Fluorophenyl, morpholinoethyl 65 Anticancer (IC₅₀: 12 µM)* 10.8
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-Hydroxyphenyl)Pyrrolidin-2-One () 2-Hydroxyphenyl 97.6 Antifungal (16–32) 10.9

*Hypothetical data inferred from structurally related imidazole derivatives .

Table 2: Impact of Substituents on Bioactivity

Substituent Type Example Compound Effect on Activity
Fluorinated aryl Target compound Enhanced metabolic stability and membrane permeability
Bulky heterocycles (e.g., thiazole-naphthalene) 5a () Improved Gram-positive coverage but increased toxicity risks
Polar groups (e.g., morpholine) Reduced CNS penetration due to higher solubility

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